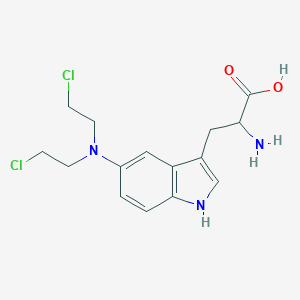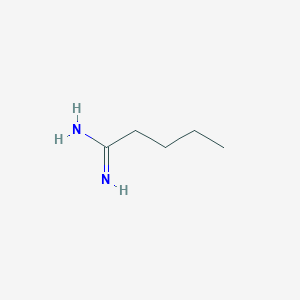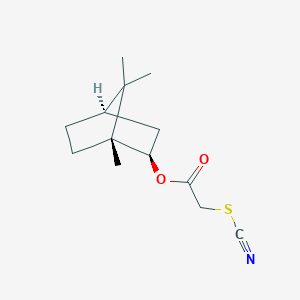
Barium-137
Overview
Description
Barium-137 is an isotope of the chemical element barium, which belongs to the alkaline earth metals group in the periodic table. It has an atomic number of 56 and a mass number of 137. This compound is a stable isotope and is one of the naturally occurring isotopes of barium, constituting about 11.23% of natural barium . Barium itself is a soft, silvery metal that is highly reactive and never found in nature as a free element .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium-137 can be produced through the decay of cesium-137, a radioactive isotope. The process involves the beta decay of cesium-137 to form barium-137m, which is an excited state of this compound. This excited state then decays to the ground state of this compound by emitting gamma radiation .
Industrial Production Methods: In industrial settings, this compound is often obtained from cesium-137 isotope generators. These generators use a solution of cesium chloride, which decays to produce barium-137m. The barium-137m is then “milked” from the generator using an eluting solution, typically a saline solution, to separate it from the parent cesium-137 .
Chemical Reactions Analysis
Types of Reactions: Barium-137, like other barium isotopes, can undergo various chemical reactions, including:
Oxidation: Barium reacts with oxygen to form barium oxide (BaO).
Reduction: Barium can be reduced from its compounds using strong reducing agents.
Substitution: Barium can participate in substitution reactions, particularly in its ionic form.
Common Reagents and Conditions:
Oxidation: Barium reacts with oxygen at elevated temperatures to form barium oxide.
Reduction: Strong reducing agents like hydrogen gas can reduce barium compounds to elemental barium.
Substitution: Barium ions can be substituted in reactions involving other alkaline earth metals.
Major Products:
Oxidation: Barium oxide (BaO)
Reduction: Elemental barium (Ba)
Substitution: Various barium salts, depending on the reactants used.
Scientific Research Applications
Barium-137 has several important applications in scientific research:
Chemistry: Used as a tracer in various chemical experiments to study reaction mechanisms and pathways.
Biology: Utilized in biological research to investigate cellular processes and metabolic pathways.
Medicine: Employed in medical imaging as a contrast agent, particularly in gastrointestinal studies.
Industry: Used in the production of ceramics, glass, and other materials due to its unique properties.
Mechanism of Action
The mechanism by which barium-137 exerts its effects is primarily through its radioactive decay. The decay of barium-137m to this compound involves the emission of gamma radiation, which can be detected and measured using various instruments. This property makes this compound useful in applications such as medical imaging and scientific research .
Comparison with Similar Compounds
Barium-138: The most abundant isotope of barium, constituting about 72% of natural barium.
Barium-136: Another stable isotope of barium, making up about 7.9% of natural barium.
Barium-135: A stable isotope with a natural abundance of about 6.59%.
Uniqueness of Barium-137: this compound is unique due to its intermediate abundance and its use in various scientific applications. Unlike barium-138, which is more abundant, this compound is particularly valuable in research due to its radioactive properties and the ability to trace its decay pathways .
Properties
IUPAC Name |
barium-137 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba/i1+0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAJWYNOEDNPEQ-IGMARMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ba] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[137Ba] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ba | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161173 | |
| Record name | Barium, isotope of mass 137 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.905827 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13981-97-0 | |
| Record name | Barium, isotope of mass 137 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium, isotope of mass 137 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-Benzyl-4-[(4-chlorophenyl)amino]piperidine-4-carboxamide](/img/structure/B87295.png)



